(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)
Overview
Description
(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) is a deuterated form of pseudoephedrine, a sympathomimetic amine commonly used as a decongestant. The deuterium labeling at the N-methyl group provides unique properties for research and analytical purposes, particularly in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) typically involves the deuteration of pseudoephedrine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the N-methyl group.
Industrial Production Methods
Industrial production of (1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the deuterium-labeled methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the fate of pseudoephedrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pseudoephedrine.
Industry: Applied in the development of deuterated drugs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of (1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) involves its interaction with adrenergic receptors. The compound mimics the action of endogenous catecholamines, leading to vasoconstriction and reduced nasal congestion. The deuterium labeling does not significantly alter the pharmacological activity but provides a valuable tool for studying the compound’s metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-(+)-Pseudoephedrine: The non-deuterated form of the compound.
Ephedrine: A structurally similar compound with similar pharmacological effects.
Phenylephrine: Another decongestant with a different mechanism of action.
Uniqueness
(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXUFOVQVENIU-AAEBCVIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583991 | |
Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-73-9, 284665-25-4 | |
Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284665-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 285979-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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